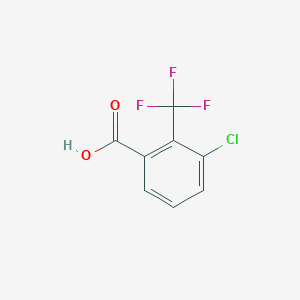

3-chloro-2-(trifluoromethyl)benzoic Acid

Description

Contextualization of Substituted Benzoic Acid Architectures in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental structural motifs that appear frequently in medicinal chemistry and are utilized as building blocks in organic synthesis. nih.govwikipedia.org The carboxylic acid group is of particular interest as it can participate in a variety of chemical reactions, including the formation of esters, amides, and acid halides. wikipedia.org These transformations allow for the construction of more complex molecules from a simple benzoic acid scaffold.

In medicinal chemistry, the benzoic acid framework is present in numerous drugs and biologically active compounds. nih.govpreprints.org Researchers have synthesized and evaluated various substituted benzoic acids for a wide range of therapeutic applications, including anticancer and antimicrobial agents. preprints.org For instance, novel series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids have been synthesized and investigated for their potential as anticancer agents. preprints.org The ability to modify the benzene (B151609) ring with different substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This strategic functionalization is a cornerstone of modern drug discovery, enabling the development of compounds with improved efficacy and selectivity. nih.gov

Significance of Halogen and Trifluoromethyl Substituents in Aromatic Systems for Chemical and Biological Properties

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto an aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. researchgate.netmdpi.com Halogens like chlorine, and the CF₃ group, are strongly electron-withdrawing. cymitquimica.commdpi.com This electronic effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. cymitquimica.comresearchgate.net

The trifluoromethyl group is particularly noteworthy in drug design for several reasons:

Enhanced Lipophilicity : The CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its absorption and distribution within the body. mdpi.com

Target Binding : The CF₃ group can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor. mdpi.comnih.gov Its size and electronic nature can lead to more potent and selective interactions. mdpi.com

Similarly, halogen atoms like chlorine can form specific, directed interactions known as halogen bonds with electron-donating atoms in biological macromolecules. acs.org These interactions, distinct from classic hydrogen bonds, can contribute significantly to the binding affinity and selectivity of a drug candidate. acs.org The strategic placement of these substituents is a key strategy in medicinal chemistry to modulate a compound's activity. acs.org For example, the inclusion of a trifluoromethyl group is a feature of several FDA-approved drugs, including the anticancer agent Sorafenib and the antidepressant Fluoxetine. mdpi.com

Research Landscape for Structurally Related Benzoic Acid Derivatives: A Survey of Current Academic Investigations and Potential Relevance to 3-Chloro-2-(trifluoromethyl)benzoic Acid

The research landscape for substituted benzoic acids is vast and active, with numerous studies focusing on compounds structurally related to this compound. These investigations provide insight into the potential applications and synthetic utility of this class of molecules.

For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been used as a pharmaceutical intermediate in the synthesis of novel antitubercular agents. These agents are designed to inhibit essential enzymes in Mycobacterium tuberculosis. Another related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , also serves as a precursor for a promising class of antitubercular drugs known as benzothiazinones (BTZs), which target the DprE1 enzyme. nih.gov

Research into para-substituted benzoic acid derivatives has led to the identification of potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer treatment. nih.gov Furthermore, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in Alzheimer's disease. nih.gov

The synthesis of these complex benzoic acid derivatives is also an area of active research. Patented methods describe the preparation of compounds like 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid , highlighting industrial interest in these structures. google.comgoogle.com These synthetic efforts often focus on achieving high yields and regioselectivity. google.com

The study of the physical and chemical behavior of these molecules is also crucial. Investigations into the self-association of substituted benzoic acids in different solvents using spectroscopic and computational methods help to understand their behavior in solution, which is critical for processes like crystallization and formulation. ucl.ac.uk

The collective research on these structurally similar compounds underscores the importance of the halogenated and trifluoromethylated benzoic acid scaffold. The findings suggest that this compound could serve as a valuable building block for the synthesis of new therapeutic agents or functional materials, leveraging the unique properties imparted by its specific substitution pattern.

Table 2: Structurally Related Benzoic Acid Derivatives and Their Research Context

| Compound Name | CAS Number | Research Area/Application | Source |

|---|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | 129931-45-9 | Intermediate for antitubercular agents | |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | 53985-49-2 | Chemical intermediate | nih.govchemicalbook.com |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Not available in sources | Precursor for antitubercular benzothiazinones | nih.gov |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Not available in sources | Slingshot phosphatase inhibitor | nih.gov |

| 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid | Not available in sources | Subject of synthesis patents | google.comgoogle.com |

| 2-chloro-4,5-difluorobenzoic acid | Not available in sources | Precursor for quinolonecarboxylic acid derivatives | google.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGYAZXHZUVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470162 | |

| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857061-43-9 | |

| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Halogenated and Trifluoromethylated Benzoic Acid Scaffolds

Strategies for Regioselective Benzene (B151609) Ring Functionalization

Regioselective functionalization is paramount in the synthesis of specifically substituted benzene rings. The process involves introducing substituents at defined positions, which is governed by the electronic properties of the groups already present on the ring and the reaction conditions employed.

The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com For benzene and deactivated rings, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required. libretexts.orgchemguide.co.uk The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the aromatic π-system. chemguide.co.ukchemistrysteps.com The reaction proceeds via a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com

When existing substituents are present, they direct the position of the incoming chlorine atom. For instance, electron-donating groups direct ortho- and para-, while electron-withdrawing groups, like the trifluoromethyl (-CF₃) and carboxyl (-COOH) groups, are meta-directors. turito.com Therefore, direct chlorination of 2-(trifluoromethyl)benzoic acid would be expected to yield 3-chloro-2-(trifluoromethyl)benzoic acid, as the carboxyl and trifluoromethyl groups both direct the incoming electrophile to the meta-position relative to themselves (position 5), which is position 3 relative to the trifluoromethyl group.

Table 1: Catalysts in Benzene Halogenation

| Reaction | Catalyst | Function |

|---|---|---|

| Chlorination | AlCl₃ or FeCl₃ | Activates the halogen to create a better electrophile. masterorganicchemistry.comlibretexts.org |

| Bromination | AlBr₃ or FeBr₃ | Activates the halogen to create a better electrophile. chemguide.co.uk |

The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and lipophilicity. Its introduction onto an aromatic ring can be challenging.

Direct Trifluoromethylation: This involves the reaction of an aromatic ring with a trifluoromethyl radical (•CF₃) source. These radicals can be generated from reagents like trifluoroacetic acid via Kolbe electrolysis or from trifluoromethyl iodide. rsc.orggoogle.com However, these methods can sometimes suffer from low isomeric selectivity. google.com

Indirect Trifluoromethylation: These methods often provide better regiochemical control.

Halide-Exchange Reactions: A common industrial method involves the reaction of a trichloromethyl-substituted arene (a benzotrichloride) with a fluoride (B91410) source like hydrogen fluoride (HF). google.com For example, 2-chloro-1-(trichloromethyl)benzene could be converted to 2-chloro-1-(trifluoromethyl)benzene.

Coupling Reactions: Aryl iodides can undergo coupling reactions with trifluoromethyl copper reagents to introduce the -CF₃ group with high selectivity. google.comrsc.org This approach requires the prior synthesis of the corresponding aryl iodide. google.com

From Carboxylic Acids: Aromatic carboxylic acids can be converted to trifluoromethyl groups, although this is a multi-step process.

The introduction of a carboxylic acid group (-COOH) onto an aromatic ring can be accomplished through several carboxylation methods.

Grignard Reaction: A highly effective laboratory-scale method involves the formation of a Grignard reagent (an organomagnesium halide) from an aryl halide. This reagent then reacts with carbon dioxide (dry ice) in a nucleophilic addition, followed by acidification to yield the benzoic acid. patsnap.com

Directed Ortho-metalation and Carboxylation: In a relevant synthesis for a similar compound, 2-chloro-5-(trifluoromethyl)benzoic acid was prepared from 4-chlorobenzotrifluoride. chemicalbook.com The process involves lithiation at the position ortho to the chlorine atom using n-butyllithium, followed by quenching the resulting aryllithium intermediate with carbon dioxide. chemicalbook.com This demonstrates a powerful strategy for regioselective carboxylation.

Friedel-Crafts Carboxylation: Direct carboxylation of benzene with CO₂ can be achieved using a Lewis acid like aluminum chloride (AlCl₃) and aluminum powder, which acts as an HCl scavenger to drive the reaction forward. quora.com This method, however, can require harsh conditions.

Multistep Synthesis Routes from Diverse Precursors

The synthesis of this compound often involves a sequence of reactions starting from more readily available precursors. The order of reactions is critical to ensure the correct placement of substituents.

A common and robust method for preparing aromatic carboxylic acids is the oxidation of a pre-existing carbon-based side chain. organicmystery.com

Oxidation of Alkylbenzenes: An alkyl group on a benzene ring can be oxidized to a carboxylic acid group, provided it has at least one hydrogen atom on the benzylic carbon. libretexts.orgsavemyexams.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. savemyexams.comncert.nic.in For example, 2-chloro-1-methyl-3-(trifluoromethyl)benzene could theoretically be oxidized to this compound. The entire alkyl side chain, regardless of its length, is oxidized to a -COOH group. libretexts.orgncert.nic.in

Oxidation of Aromatic Aldehydes and Primary Alcohols: Aromatic aldehydes and primary benzylic alcohols are readily oxidized to the corresponding benzoic acids. organicmystery.com Common oxidizing agents include potassium permanganate, Jones reagent (CrO₃/H₂SO₄), and for aldehydes, even milder agents like Tollens' reagent can be effective. organicmystery.com For instance, 3-chloro-2-(trifluoromethyl)benzaldehyde (B3213747) could be oxidized to form the target acid. chemicalbook.com

Table 2: Common Oxidizing Agents for Benzoic Acid Synthesis

| Precursor | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Alkylbenzene | KMnO₄ | Alkaline, heat, followed by acidification. savemyexams.comncert.nic.in |

| Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Acidic media. organicmystery.com |

Hydrolysis is a fundamental reaction for converting several functional groups into a carboxylic acid.

Hydrolysis of Nitriles (Benzonitriles): Benzonitrile (B105546) derivatives can be hydrolyzed to benzoic acids under either acidic or basic conditions. organicmystery.com The reaction proceeds through an amide intermediate. ncert.nic.in This pathway is useful as the nitrile group can be introduced via methods like the Sandmeyer reaction from an aniline (B41778) precursor. A patent describes the use of nitrilase enzymes for the hydrolysis of benzonitrile derivatives under mild conditions, offering an environmentally friendly alternative. google.com

Hydrolysis of Esters: The hydrolysis of benzoate (B1203000) esters, such as ethyl benzoate, with an acid or base catalyst yields the corresponding benzoic acid. organicmystery.com Alkaline hydrolysis first produces the carboxylate salt (e.g., sodium benzoate), which is then protonated in a separate acidification step to give the final carboxylic acid. sserc.org.uk

Hydrolysis of Benzotrichlorides: Benzotrichlorides (aromatic rings substituted with a -CCl₃ group) can be hydrolyzed to benzoic acids. googleapis.com This reaction is particularly relevant as the -CCl₃ group can be a precursor to the -CF₃ group via halide exchange. google.com For example, a patent describes the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride using sulfuric acid to yield the corresponding benzoic acid. googleapis.com

Selective Fluorination Techniques for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (-CF3) group into an aromatic system is a key step in the synthesis of many modern chemical entities due to the unique electronic properties and metabolic stability this group imparts. organic-chemistry.orgprinceton.edu A variety of reagents and methods have been developed for this purpose, moving from harsh traditional conditions to milder, more selective catalytic processes.

One prominent method involves the use of trifluoromethyltrimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. This nucleophilic trifluoromethylating agent can react with various electrophiles. For instance, benzoic acids can be converted into aryl trifluoromethyl ketones through a process activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgacs.org While this specific reaction yields a ketone, related methodologies can be adapted for direct trifluoromethylation.

Another significant approach is metal-mediated or catalyzed trifluoromethylation . Copper-mediated reactions, such as the McLoughlin-Thrower reaction, historically demonstrated the ability to couple trifluoroiodomethane (CF3I) with iodoarenes. wikipedia.org Modern variations use more sophisticated copper complexes and trifluoromethyl sources. wikipedia.orgwikipedia.org Palladium complexes have also been successfully employed to catalyze the trifluoromethylation of aryl halides and boronic acids, providing a versatile route to CF3-substituted aromatics. princeton.edu

Photoredox catalysis has emerged as a powerful and mild technique for generating trifluoromethyl radicals from sources like triflyl chloride (CF3SO2Cl) or CF3I. princeton.eduwikipedia.org This method allows for the direct C-H trifluoromethylation of a broad range of aromatic and heteroaromatic rings at room temperature using a simple light source, avoiding the need for pre-functionalized starting materials. princeton.edu

Electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents , represent another important class. wikipedia.orgnih.gov These hypervalent iodine compounds can deliver a "CF3+" equivalent to nucleophilic substrates, including certain aromatic systems. nih.gov

The choice of method often depends on the specific substrate and the desired position of the trifluoromethyl group. For a molecule like this compound, a method that is tolerant of both the chloro and carboxylic acid functionalities (or their precursors) would be essential.

| Reagent/Method | Description | Typical Conditions |

| Trifluoromethyltrimethylsilane (TMSCF3) | A nucleophilic CF3 source used for trifluoromethylating various electrophiles. organic-chemistry.orgacs.org | Often used with an activator (e.g., TFAA) and a fluoride source (e.g., CsF). organic-chemistry.org |

| Copper-Mediated Trifluoromethylation | Involves coupling an aryl halide with a CF3 source using a stoichiometric or catalytic amount of copper. wikipedia.orgwikipedia.org | Typically requires a polar solvent (e.g., DMF) and elevated temperatures. wikipedia.org |

| Photoredox Catalysis | Uses a photocatalyst and light to generate CF3 radicals from precursors like CF3SO2Cl or CF3I for direct C-H or cross-coupling reactions. princeton.eduwikipedia.org | Mild conditions, often at room temperature with a visible light source. princeton.edu |

| Umemoto & Togni Reagents | Electrophilic sources of the CF3 group, typically hypervalent iodine compounds. wikipedia.orgnih.gov | React with nucleophilic arenes or other nucleophiles. nih.gov |

Modern Synthetic Innovations and Catalytic Approaches

Recent innovations in organic synthesis have focused on increasing efficiency, selectivity, and sustainability. For scaffolds like this compound, these advances include novel catalytic systems for ring construction and functionalization, as well as the application of principles that reduce environmental impact.

Application of Organometallic Reagents in Aryl Carboxylation

The direct introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation. While classical methods exist, modern approaches often utilize organometallic intermediates to achieve high efficiency and functional group tolerance.

A primary strategy involves the carboxylation of aryl halides with carbon dioxide (CO2) , a readily available C1 feedstock. This is often achieved by first converting the aryl halide into a more reactive organometallic species, such as an organolithium or Grignard reagent. libretexts.orglibretexts.org However, these powerful reagents have limitations as they are strong bases and can react with acidic functional groups. libretexts.orglibretexts.org

Transition-metal catalysis offers a more versatile alternative. Palladium and nickel-based systems are prominent in the catalytic reductive carboxylation of aryl halides. researchgate.netnih.govacs.org In these processes, a low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the aryl-halide bond. The resulting organometallic complex can then react with CO2. A reducing agent, such as manganese or diethylzinc, is required to turn over the catalytic cycle. acs.orggoogle.com The choice of ligands is crucial for success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by minimizing side reactions. acs.org These catalytic methods can tolerate a wider array of functional groups compared to traditional organometallic routes. researchgate.netacs.org

| Method | Catalyst/Reagent System | Substrate | Key Features |

| Grignard Reagent Carboxylation | Magnesium (Mg), followed by CO2 | Aryl Halides | A classic, stoichiometric method. libretexts.org |

| Palladium-Catalyzed Carboxylation | Pd(OAc)2 / tBuXPhos, Et2Zn, CO2 | Aryl Bromides | Tolerates a wide range of functional groups. acs.org |

| Nickel-Catalyzed Carboxylation | NiCl2(PPh3)2, Mn, CO2 | Aryl Chlorides | Uses a less expensive metal catalyst and reductant. acs.org |

Phase Transfer Catalysis for Etherification Reactions in Related Benzoic Acid Systems

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgyoutube.com This is particularly useful for reactions involving an ionic nucleophile (often water-soluble) and an organic substrate (soluble in an organic solvent).

In the context of benzoic acid systems, PTC is highly effective for O-alkylation (etherification) reactions. For example, the synthesis of benzoate esters can be achieved by reacting the sodium or potassium salt of a benzoic acid (dissolved in or interfaced with water) with an alkyl halide (dissolved in an organic solvent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, transports the carboxylate anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. wikipedia.orgyoutube.com

This methodology is advantageous because it avoids the need for anhydrous solvents and strong, non-nucleophilic bases that are often required in homogeneous reaction systems. The conditions are generally mild, and the process can be more cost-effective and "greener" by allowing the use of water. wikipedia.orgyoutube.com This approach would be applicable for converting a substituted benzoic acid into its corresponding ester, a common synthetic manipulation.

Exploration of Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdovepress.com The synthesis of fluorinated aromatics, which has traditionally relied on hazardous reagents and harsh conditions, is an area where green innovations are particularly impactful.

Key green approaches to the synthesis of fluorinated benzoic acids include:

Use of Safer Fluorinating Reagents: Moving away from highly toxic and corrosive reagents like elemental fluorine (F2) and anhydrous hydrogen fluoride (HF). numberanalytics.comnumberanalytics.com While reagents like Selectfluor are still used, the development of methods that can utilize simple alkali metal fluorides (e.g., KF) is a major goal. dovepress.comrsc.org

Solvent-Free and Alternative Solvent Systems: Performing reactions in the absence of volatile organic solvents reduces waste and environmental impact. Mechanochemistry , or solid-state synthesis, where reactions are induced by mechanical grinding, has been successfully applied to nucleophilic aromatic fluorination using KF. rsc.org Water, supercritical CO2, and ionic liquids are also explored as greener solvent alternatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical strategy, as it avoids the pre-installation and subsequent loss of leaving groups. princeton.edursc.org

For example, the synthesis of 3-(trifluoromethyl)benzoic acid has been reported via the oxidation of the corresponding aldehyde using hydrogen peroxide in water, representing a greener alternative to traditional heavy-metal oxidants. chemicalbook.com Similarly, the synthesis of 4-(trifluoromethyl)benzoic acid can be achieved through the aerobic oxidation of p-trifluorobenzaldehyde in water using a catalytic amount of cobalt and copper salts. chemicalbook.com These examples highlight the ongoing efforts to create more sustainable pathways to valuable fluorinated building blocks. rsc.org

Iii. Chemical Reactivity and Derivatization Strategies of Substituted Benzoic Acids

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid halides.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a substituted benzoic acid like 3-chloro-2-(trifluoromethyl)benzoic acid, esters can be prepared through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product.

Alternatively, esterification can be achieved under milder conditions using coupling reagents or by first converting the carboxylic acid to a more reactive intermediate. For instance, benzyne-mediated esterification allows for the formation of esters under mild conditions through the selective nucleophilic addition of the carboxylic acid to benzyne, followed by transesterification. organic-chemistry.org

Table 1: Representative Esterification Methods

| Method | Reagents | Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | A classic equilibrium-based method suitable for simple alcohols. iajpr.com |

| Alkyl Halide Reaction | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone) | The carboxylate salt, formed in situ, acts as a nucleophile to displace the halide. |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., EDCI, DCC), Base (e.g., DMAP) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Forms a highly reactive intermediate, facilitating attack by the alcohol nucleophile. organic-chemistry.org |

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science. researchgate.net Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ or converted to a more reactive species.

One common strategy involves the use of coupling reagents that generate a highly reactive acyloxy-phosphonium or similar species, which is then readily attacked by the amine. researchgate.netacs.org A variety of such reagents are available, allowing for the formation of amide bonds under mild, room-temperature conditions. researchgate.netacs.org Another approach is the initial conversion of the carboxylic acid to its acid chloride, which then reacts rapidly with the desired primary or secondary amine. nih.gov

Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates the carboxyl group to form an O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms a reactive benzotriazolyl ester intermediate. |

| In Situ Acid Chloride Formation | Triphenylphosphine (PPh₃) and N-Chlorophthalimide (NCPhth) | Generates phosphonium salts in situ that activate the carboxylic acid. acs.orgnih.gov |

The synthesis of N-trifluoromethyl amides, a class of compounds with unique properties, can also be achieved from carboxylic acid derivatives like halides and esters under mild conditions in the presence of silver fluoride (B91410) and an isothiocyanate. nih.gov

The conversion of this compound into its corresponding acid halide, 3-chloro-2-(trifluoromethyl)benzoyl chloride, provides a highly reactive intermediate for further synthesis. Acid halides are valuable precursors for the preparation of esters, amides, and for use in Friedel-Crafts acylation reactions.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.comlibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.org The synthesis of trifluoromethyl-substituted benzoyl chlorides from the corresponding acids using thionyl chloride is a well-established method. google.com

Table 3: Reagents for Acid Chloride Synthesis

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Byproducts are gaseous, simplifying purification. libretexts.orglibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Reaction can be run under milder conditions, often catalyzed by DMF. chemicalbook.com |

Reactivity of Aromatic Halogen Substituents

The chlorine atom on the aromatic ring of this compound is generally unreactive under standard nucleophilic substitution conditions (Sₙ1/Sₙ2). However, its reactivity is significantly enhanced in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent trifluoromethyl group.

Aryl halides can undergo nucleophilic substitution through an addition-elimination mechanism (SₙAr), provided the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In this compound, the trifluoromethyl group is a powerful electron-withdrawing substituent. Its position ortho to the chlorine atom strongly activates that site for nucleophilic attack.

The mechanism involves two key steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

This pathway allows for the displacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate a diverse range of substituted 2-(trifluoromethyl)benzoic acid derivatives. The reaction is favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly powerful for creating biaryl structures. libretexts.org

The chlorine atom of this compound can serve as the halide component in a Suzuki-Miyaura reaction. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern palladium catalyst systems with specialized phosphine (B1218219) ligands (e.g., RuPhos) enable their efficient coupling. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the elaboration of the this compound scaffold. nih.govnih.gov

Table 4: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Role in Catalytic Cycle |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | RuPhos, SPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. |

| Organoboron Reagent | Phenylboronic acid | Provides the nucleophilic carbon component for the new C-C bond. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for the transmetalation step. nih.gov |

Chemical Modifications Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional stability and is generally considered robust and unreactive under a wide range of reaction conditions. tcichemicals.com This chemical inertness is attributed to the high strength of the carbon-fluorine bonds. Consequently, direct chemical modification or derivatization of the -CF3 group on an aromatic ring is challenging and not a common synthetic strategy. tcichemicals.com

While direct transformation of the -CF3 group is difficult, it is pertinent to discuss synthetic strategies that involve the interconversion of a carboxylic acid and a trifluoromethyl group, as this highlights the conditions required to form or react with such a stable moiety. These transformations typically require potent and specific fluorinating reagents.

One established method for converting an aromatic carboxylic acid into a trifluoromethyl group is through deoxofluorination using sulfur tetrafluoride (SF4) or its equivalents. researchgate.net This reaction replaces the oxygen atoms of the carboxyl group with fluorine atoms. Another, less common, method involves a two-step process where the carboxylic acid is first converted to a dithioester, which is then treated with a powerful fluorinating agent like bromine trifluoride (BrF3) to yield the trifluoromethyl derivative. researchgate.net These methods underscore the harsh conditions necessary to effect transformations at a carbon center destined to become, or which already is, a trifluoromethyl group.

The primary role of the trifluoromethyl group in the context of reactivity is not as a site for modification, but as a powerful electron-withdrawing group that profoundly influences the reactivity of the entire molecule, particularly the aromatic ring. tcichemicals.comnih.gov

Table 1: Synthetic Methods for the Conversion of Aromatic Carboxylic Acids to Trifluoromethyl Groups

| Method | Reagents | Description | Reference |

| Deoxofluorination | Sulfur Tetrafluoride (SF₄) | A direct but hazardous method that replaces the carboxylic acid's oxygen atoms with fluorine under pressure. | researchgate.net |

| Dithioester Fluorination | 1. Dithioester formation2. Bromine Trifluoride (BrF₃) | A two-step process involving the conversion of the carboxylic acid to a dithioester followed by reaction with a strong fluorinating agent. | researchgate.net |

Electrophilic Aromatic Substitution on Substituted Benzoic Acid Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity (the position at which the new substituent is added) of the reaction are dictated by the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). They also direct incoming electrophiles to specific positions: ortho (position 2), meta (position 3), or para (position 4).

In this compound, all three substituents are deactivating groups, making the aromatic ring significantly less reactive towards electrophiles than benzene. libretexts.org Their individual directing effects are as follows:

Carboxylic Acid (-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl and hydroxyl components. It is a meta-director. libretexts.org

Trifluoromethyl (-CF3): This is one of the most powerful electron-withdrawing and deactivating groups due to the strong inductive effect of the three fluorine atoms. It is a potent meta-director. masterorganicchemistry.com

Chloro (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during the substitution. libretexts.orgorganicchemistrytutor.com

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Classification | Directing Effect |

| -COOH | 1 | Deactivating | Meta |

| -CF₃ | 2 | Deactivating | Meta |

| -Cl | 3 | Deactivating | Ortho, Para |

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration on this compound is controlled by the powerful deactivating and directing influences of the existing substituents.

The available positions for substitution are C4, C5, and C6. We can analyze the directing effects for each position:

Position C4: This position is para to the chloro group, meta to the trifluoromethyl group, and meta to the carboxylic acid group (relative to the substituent, not by numbering). The chloro group's para-directing resonance effect and the trifluoromethyl group's meta-directing effect are in agreement here. This makes C4 a potential site for substitution.

Position C5: This position is meta to the chloro group, ortho to the trifluoromethyl group, and meta to the carboxylic acid group. While the carboxylic acid directs meta to C5, substitution ortho to the extremely deactivating -CF3 group is highly disfavored.

Position C6: This position is ortho to the chloro group and meta to the trifluoromethyl group. Both of these effects direct toward C6. However, this position is subject to significant steric hindrance from the adjacent chloro group.

Considering these factors, substitution is most likely to be directed to position C4 . This position is electronically favored by being para to the chloro group (a resonance-donating effect that stabilizes the intermediate) and meta to the strongly deactivating -CF3 group, avoiding the formation of a highly unstable arenium ion with adjacent positive charges. libretexts.org While position C6 is also electronically favored by two of the groups, the steric hindrance from the adjacent chlorine atom may reduce its reactivity compared to the less hindered C4 position.

Experimental data on the nitration of the closely related compound 3-chlorobenzotrifluoride (B146439) (which lacks the carboxylic acid group) show that a mixture of isomers is formed, with nitration occurring at positions 2, 4, and 6. This suggests that while a primary product may be favored, the formation of multiple isomers is possible, with the precise ratio depending on specific reaction conditions such as temperature and acid concentration. The presence of the additional deactivating meta-directing carboxylic acid group in this compound would further deactivate the ring and likely enhance the preference for substitution at the C4 and C6 positions over the C5 position.

Table 3: Analysis of Regioselectivity for Nitration of this compound

| Position for Nitration | Influence of -COOH (at C1) | Influence of -CF₃ (at C2) | Influence of -Cl (at C3) | Predicted Outcome |

| C4 | Neutral (para) | Favorable (meta) | Favorable (para) | Likely major product. Electronically favored by two groups and less sterically hindered. |

| C5 | Favorable (meta) | Unfavorable (ortho) | Neutral (meta) | Unlikely product. Substitution ortho to the strongly deactivating -CF₃ group is energetically unfavorable. |

| C6 | Unfavorable (ortho) | Favorable (meta) | Favorable (ortho) | Possible minor product. Electronically favored but may be disfavored due to steric hindrance from the adjacent -Cl group. |

Iv. Applications in Interdisciplinary Chemical Sciences

Role in Medicinal Chemistry and Pharmaceutical Development

In the sphere of medicinal chemistry, the structural framework of 3-chloro-2-(trifluoromethyl)benzoic acid is of particular interest for the development of new therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates.

The this compound moiety serves as a crucial scaffold in the synthesis of active pharmaceutical ingredients (APIs). While direct examples for this specific isomer are not extensively documented in publicly available literature, the use of closely related substituted benzoic acids is prevalent. For instance, compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid have been identified as key intermediates in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The general principle involves utilizing the carboxylic acid group for amide bond formation or other coupling reactions, while the chloro and trifluoromethyl groups modulate the physicochemical properties and biological activity of the final API. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve characteristics like lipophilicity and metabolic stability, which can lead to enhanced pharmacokinetic profiles.

Table 1: Related Benzoic Acid Derivatives as API Intermediates

| Compound | Application | Reference |

|---|---|---|

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | Intermediate for antimicrobial 3-quinolinecarboxylic acid drugs | researchgate.net |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Potential substitute for acetylsalicylic acid (ASA) | nih.gov |

Derivatives of this compound are investigated as potential enzyme inhibitors. The specific substitution pattern can influence the binding affinity and selectivity of these molecules for the active sites of various enzymes. While comprehensive studies on the enzyme inhibitory profile of this compound itself are limited, research on analogous structures suggests this potential. For example, various benzoic acid derivatives have been explored as inhibitors of enzymes like trans-sialidase, which is a target for anti-Chagas disease drugs. The chloro and trifluoromethyl groups can play a critical role in establishing key interactions within the enzyme's binding pocket. In a broader context, similar compounds have been noted for their potential to inhibit enzymes involved in critical biochemical pathways. The synthesis of pyrazole (B372694) derivatives from isoniazid (B1672263) has led to inhibitors of mycolic acid biosynthesis, a crucial pathway in Mycobacterium tuberculosis. nih.gov

A significant application of chloro-trifluoromethyl-substituted benzoic acids is in the development of new treatments for tuberculosis. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key precursor for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These BTZs are a promising class of antitubercular agents that target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov Similarly, 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been utilized in the synthesis of novel antitubercular agents that also target DprE1. The synthesis of hydrazides from 3,5-dibromo-2-chlorobenzoic acid has also been explored for potential antitubercular activity. nuph.edu.ua

Table 2: Precursors for Antitubercular Agents

| Precursor Compound | Resulting Antitubercular Agent Class | Target Enzyme | Reference |

|---|---|---|---|

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) | DprE1 | nih.gov |

| 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | Novel antitubercular agents | DprE1 |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how variations in the substitution pattern on the phenyl ring affect the interaction with biological targets. For example, in the development of benzimidazole (B57391) derivatives as antibacterial agents, the presence and position of chloro and other substituents have been shown to significantly impact activity. chalcogen.ro In studies of YC-1 analogs, the introduction of a trifluoromethyl group at different positions on a phenyl ring resulted in varied inhibitory activity, highlighting the sensitivity of the biological target to the placement of this electron-withdrawing group. nih.gov Similarly, SAR studies on salicylic (B10762653) acid derivatives have demonstrated that the nature and position of substituents are crucial for their anti-inflammatory and analgesic properties. nih.gov These studies underscore the importance of the specific arrangement of the chloro and trifluoromethyl groups in this compound for modulating its potential biological effects.

Utility in Agrochemical Research

The structural motifs present in this compound are also valuable in the field of agrochemical research, particularly in the creation of new herbicides.

A key application of this chemical family is as an intermediate in the synthesis of herbicides. A patent for the preparation of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid highlights its role as a midbody in the synthesis of widely used diphenyl ether herbicides such as acifluorfen, fluoroglycofen, and fomesafen. google.com These herbicides are effective against a broad spectrum of broadleaf weeds. The synthesis involves the etherification of a substituted phenol (B47542) with a dichlorobenzotrifluoride, followed by acidification to yield the final benzoic acid derivative. google.com The presence of the trifluoromethyl group is a common feature in modern herbicides, contributing to their potency and efficacy.

Synthesis of Fungicidal Agents

The incorporation of trifluoromethyl and chloro- moieties is a well-established strategy in the design of modern fungicides. These groups can enhance the biological activity of a molecule by increasing its lipophilicity, metabolic stability, and binding affinity to target enzymes. While direct studies on the fungicidal applications of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical scaffold.

Derivatives of trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties against various plant-pathogenic fungi. nih.gov For instance, a study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity against several species of Colletotrichum and Phomopsis. nih.gov This demonstrates that the combination of chloro and trifluoromethylphenyl groups is a key pharmacophore for antifungal action.

Further research into boronic acid derivatives also supports the efficacy of this substitution pattern. 2-chloro-5-trifluoromethoxybenzeneboronic acid has shown potent antifungal activity against Geotrichum candidum, the fungus responsible for sour rot in vegetables. nih.govresearchgate.net The study revealed that the compound inhibits mycelial growth and spore germination by disrupting the plasma membrane and mitochondrial integrity, leading to a collapse in cellular energy production. nih.govresearchgate.net

The fungicidal potential of related heterocyclic compounds is also significant. Benzoxazolinone derivatives, which can be synthesized from precursors like chlorinated benzoic acids, are known to possess antimicrobial properties. nih.gov The attachment of halogenated rings to a core structure is a common approach to enhance antifungal potency. nih.govsigmaaldrich.com Similarly, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed as agricultural fungicides, with some candidates showing promising activity. nih.gov

Interactive Data Table: Fungicidal Activity of Related Compounds

| Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum, Phomopsis viticola | Strong and broad-spectrum activity | nih.gov |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Complete inhibition of mycelial growth at 0.25 mg/mL | nih.govresearchgate.net |

| Various 1,2,3-Triazole-Substituted Derivatives | Cryptococcus neoformans | Inhibition of >50% fungal growth at 250 μg∙mL⁻¹ | mdpi.com |

These findings collectively suggest that this compound is a promising precursor for the development of novel fungicidal agents. Its carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling the synthesis of a diverse library of potential antifungal compounds for screening.

Intermediates for Crop Protection Products

The utility of halogenated and trifluoromethyl-substituted benzoic acids as key intermediates in the synthesis of agrochemicals is well-documented. These intermediates are crucial for building the molecular framework of many modern herbicides and insecticides.

For example, the related compound 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid is a widely used intermediate in the synthesis of diphenyl ether herbicides such as acifluorfen, fluoroglycofen-ethyl, and fomesafen, which are used to control broadleaf weeds in crops like soybeans. google.com The synthesis of this intermediate itself involves the reaction of precursors like 3,4-dichlorobenzotrifluoride (B146526). google.com

Furthermore, 3-(trifluoromethyl)benzoic acid is recognized as an environmental transformation product of the herbicide flurtamone. nih.gov This indicates that the trifluoromethyl benzoic acid moiety is a stable structural component relevant to the lifecycle of certain agrochemicals. The synthesis of trifluoromethylbenzoic acid compounds is an area of active research, as they are important precursors for various pesticides and medicines. google.com The development of efficient synthetic routes to these intermediates is critical for the chemical industry. semanticscholar.org

Given its structural features, this compound can be considered a valuable intermediate for the next generation of crop protection products. The specific arrangement of its substituents could lead to new active ingredients with potentially improved efficacy, selectivity, or environmental profiles.

Applications in Materials Science

The unique electronic properties and stability conferred by fluorine atoms have made fluorinated compounds, including this compound, attractive building blocks in materials science.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The properties of a MOF are directly influenced by the structure of its organic linker. Benzoic acid derivatives are commonly used as ligands, and the introduction of halogen and trifluoromethyl groups can tune the resulting MOF's properties, such as pore size, stability, and functionality.

For instance, 3-Chloro-2-fluorobenzoic acid has been identified as a precursor for ligands used in the formation of MOFs. ossila.com The carboxylic acid group coordinates with metal centers, while the halogen substituents can influence the framework's electronic environment and intermolecular interactions. Research on MOFs built from flexible ligands has shown that such frameworks can exhibit dynamic properties, which are desirable for applications in gas storage and catalysis. rsc.org

The use of 3,5-bis(trifluoromethyl)benzoic acid as a ligand has led to the synthesis of novel heterometallic ring structures, demonstrating the utility of trifluoromethyl groups in creating complex, functional supramolecular assemblies. acs.org The steric and electronic effects of the -CF3 groups play a crucial role in directing the assembly of the final framework. The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas separation, catalysis, and chemical sensing. nih.gov

Components in Advanced Liquid Crystal Formulations

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into mesogenic (liquid crystal-forming) molecules is a key strategy for developing advanced LC materials. nih.gov The -CF3 group is highly stable, and its bulkiness and strong dipole moment can significantly influence the intermolecular forces that govern the formation of liquid crystalline phases. nih.govsemanticscholar.org

Research on Schiff base liquid crystals has shown that terminal polar groups, including halogens and -CF3, are critical in determining the mesomorphic properties, such as the temperature range of the LC phase. mdpi.com Studies on compounds like (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate have demonstrated that the trifluoromethyl group promotes high thermal stability and can induce specific LC phases, such as the nematic phase, which is essential for display applications. semanticscholar.org The incorporation of a lateral chloro-substituent is also known to influence molecular packing and mesomorphic behavior. mdpi.comisca.me

The combination of chloro and trifluoromethyl substituents in a benzoic acid structure, as seen in this compound, makes it a potentially valuable component or precursor for new liquid crystalline materials with tailored dielectric anisotropy, viscosity, and thermal stability for use in advanced display technologies. biointerfaceresearch.com

Development of Fluorinated Functional Materials with Enhanced Properties

The incorporation of fluorine into organic molecules leads to significant changes in their chemical and physical properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique characteristics of the trifluoromethyl group. nih.gov These properties are exploited to create functional materials with enhanced stability, durability, and specific electronic characteristics.

The trifluoromethyl group is a powerful electron-withdrawing group and is very stable, making it a desirable feature in materials designed for demanding applications. nih.gov Fluorinated benzoic acids serve as fundamental building blocks for a wide range of these materials. For example, they are used in the synthesis of specialty polymers, coatings, and other materials where thermal stability and chemical resistance are paramount. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring provides a unique combination of lipophilicity and electronic effects that can be harnessed in materials design.

Development of Advanced Analytical Probes

The fluorine-19 (¹⁹F) isotope has properties that make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a 100% natural abundance and a high sensitivity, and its chemical shift is extremely sensitive to the local molecular environment. nih.gov This has led to the development of ¹⁹F-containing molecules as specialized analytical probes.

Fluorinated benzoic acids are ideal scaffolds for creating these probes. For example, 3-chloro-2-fluorobenzoic acid has been used to prepare a fluorine probe molecule for identifying and quantifying amino acids in metabolomics studies using ¹⁹F NMR. ossila.com The probe attaches to the target analytes, and the resulting changes in the ¹⁹F NMR signal allow for their detection and quantification.

The development of recognition-enabled chromatographic (REC) ¹⁹F NMR relies on such probes, which bind reversibly to analytes and generate distinct NMR signals, allowing for the analysis of complex mixtures without prior separation. researchgate.net The high sensitivity and large chemical shift range of ¹⁹F NMR can allow for the detection of analytes at very low concentrations. researchgate.netnih.gov Given that this compound contains a -CF3 group with three equivalent fluorine atoms, it represents a promising platform for designing highly sensitive ¹⁹F NMR probes for applications in biomedical imaging, drug discovery, and environmental analysis. umn.edu

Utilization as ¹⁹F NMR Probe Molecules for Metabolomics Studies

The intrinsic properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional tool for nuclear magnetic resonance (NMR) spectroscopy in the field of metabolomics. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection. ucsb.edunih.gov A key advantage of ¹⁹F NMR in biological studies is the virtual absence of endogenous fluorine in most living organisms, which eliminates background signals that can complicate proton (¹H) NMR spectra. nih.govnih.govrsc.org Furthermore, the ¹⁹F nucleus exhibits a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment, making it an ideal probe for detecting subtle metabolic transformations. ucsb.edunih.govbipm.org

While direct metabolomics studies employing this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable ¹⁹F NMR probe. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful sensor. nih.govspectrabase.com The three magnetically equivalent fluorine atoms of the -CF₃ group generate a strong, sharp singlet in the ¹⁹F NMR spectrum, enhancing detection sensitivity. nih.gov Any metabolic alteration of the parent molecule, even several bonds away from the fluorine atoms, is likely to induce a change in the electronic environment of the -CF₃ group, resulting in a discernible shift in its ¹⁹F NMR signal. nih.gov This allows for the simultaneous detection and quantification of the parent compound and its various metabolites in biological samples like urine, plasma, or tissue extracts with minimal sample preparation. colorado.edu

The study of other fluorinated compounds, such as fluoropyrimidines and flurbiprofen, has demonstrated the power of ¹⁹F NMR in tracking the metabolic fate of drugs and xenobiotics. spectrabase.com For instance, the biotransformation of a fluorinated compound can be monitored over time, providing insights into the rates and routes of its metabolism and excretion. spectrabase.com

The expected ¹⁹F NMR chemical shift of the trifluoromethyl group in this compound would serve as a unique identifier. For comparison, the ¹⁹F NMR chemical shifts for the -CF₃ group in related benzoic acid derivatives are presented in the table below. These shifts are typically reported relative to a reference standard such as trichlorofluoromethane (B166822) (CFCl₃).

Table 1: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethylated Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | DMSO | -61.56 |

| 4-(Trifluoromethyl)benzoic acid | CDCl₃ | -62.87 |

| 3,5-Bis(trifluoromethyl)benzoic acid | CD₃OD | -64.5 (approx.) |

This table is generated based on data from publicly available chemical databases and research articles for illustrative purposes. colorado.edu Actual chemical shifts can vary based on solvent, concentration, and temperature.

Metabolic modifications such as hydroxylation, glucuronidation, or sulfation of the aromatic ring or the carboxylic acid group of this compound would likely lead to the appearance of new signals in the ¹⁹F NMR spectrum at distinct chemical shifts from the parent compound. By integrating the signals, researchers could quantify the relative concentrations of the parent molecule and its metabolites, thereby mapping its metabolic pathway.

V. Advanced Characterization and Computational Investigations

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic nature of 3-chloro-2-(trifluoromethyl)benzoic acid. Each technique probes different aspects of the molecule's quantum mechanical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from closely related analogs like 3-(trifluoromethyl)benzoic acid and other substituted benzoic acids. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single carboxylic acid proton.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, due to the acidic nature and hydrogen bonding of the proton.

Aromatic Protons (-C₆H₃): The three protons on the benzene (B151609) ring will appear in the aromatic region (7.0-8.5 ppm). Their precise shifts and multiplicities are determined by the electronic effects of the chloro- and trifluoromethyl- substituents. The proton ortho to the carboxylic acid group (at C6) is expected to be the most deshielded due to the anisotropy of the carbonyl group. The protons at C4 and C5 will exhibit splitting patterns (doublets or triplets) based on their coupling with adjacent protons. For example, in 3-chlorobenzoic acid, aromatic protons appear between 7.5 and 8.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-175 ppm, typical for carboxylic acids. rsc.org

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1) and those bearing the chloro (C3) and trifluoromethyl (C2) groups will have their signals shifted downfield. The CF₃ group will induce a quartet for the C2 carbon due to ¹J(C,F) coupling.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to strong one-bond coupling with the three fluorine atoms, typically observed in the 120-130 ppm region. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for this molecule. It will show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the region of -60 to -65 ppm relative to a CFCl₃ standard, which is characteristic for a CF₃ group attached to an aromatic ring. ossila.com For comparison, the ¹⁹F NMR signal for 3-fluorobenzoic acid appears at approximately -114 ppm. rsc.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | Shift is concentration and solvent dependent. |

| ¹H | Ar-H | 7.5 - 8.5 | Multiplets | Complex splitting due to H-H coupling. |

| ¹³C | -COOH | 165 - 175 | Singlet | Typical range for aromatic carboxylic acids. |

| ¹³C | C-CF₃ | ~125 - 135 | Quartet | Due to one-bond C-F coupling. |

| ¹³C | C-Cl | ~130 - 140 | Singlet | Deshielded by the chlorine atom. |

| ¹³C | Ar-C | 120 - 140 | Singlets | Chemical shifts depend on substitution pattern. |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet | Relative to CFCl₃ standard. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and skeletal structure of the molecule by probing its vibrational modes. The spectra are expected to be complex due to the low symmetry of the molecule but will feature characteristic bands.

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. nist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands around 3000-3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretching of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The presence of the electron-withdrawing chloro and trifluoromethyl groups may shift this frequency slightly.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching modes of the trifluoromethyl group are very strong and typically appear in the 1100-1350 cm⁻¹ range. mdpi.com

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring and the CF₃ group are typically strong and easily identifiable. The C-Cl stretch also gives a characteristic Raman signal. Data from 2-(trifluoromethyl)benzoic acid shows notable Raman bands that can be used for comparison. nih.gov

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Characteristic of carboxylic acid dimers. |

| Aromatic C-H stretch | 3000 - 3100 | Weak to Medium | - |

| C=O stretch | 1700 - 1730 | Strong | Position influenced by electronic effects. |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Multiple bands expected. |

| C-F stretch (CF₃) | 1100 - 1350 | Very Strong | Often multiple strong bands. mdpi.com |

| C-Cl stretch | 600 - 800 | Medium to Strong | Located in the fingerprint region. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. The absorption maxima (λ_max) are sensitive to the substituents on the ring. For this compound, the benzene ring is the primary chromophore. The carboxylic acid, chloro, and trifluoromethyl groups act as auxochromes, modifying the absorption profile.

The spectrum is expected to show two main absorption bands, similar to other substituted benzenes:

An intense band below 220 nm corresponding to the primary π → π* transition.

A less intense, fine-structured band between 260-290 nm (the B-band), which is characteristic of the benzene ring.

Both the chloro and trifluoromethyl groups are electron-withdrawing and can cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The presence of multiple substituents can lead to complex spectral profiles. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure through analysis of fragmentation patterns. For this compound (molecular formula C₈H₄ClF₃O₂, molecular weight ~224.5 g/mol ), the electron ionization (EI) mass spectrum would provide key structural information.

Molecular Ion (M⁺˙): A distinct molecular ion peak should be observed at m/z 224, with a characteristic M+2 peak at m/z 226 of approximately one-third the intensity, confirming the presence of one chlorine atom.

Key Fragmentation Pathways: The fragmentation is expected to proceed through several characteristic pathways for aromatic carboxylic acids and trifluoromethylated compounds: docbrown.infonist.govnist.gov

Loss of -OH: A peak at m/z 207, corresponding to the [M - OH]⁺ ion, forming a stable acylium cation.

Loss of -COOH: A peak at m/z 179, resulting from the loss of the entire carboxyl group ([M - COOH]⁺).

Loss of -CF₃: A peak at m/z 155 from the cleavage of the C-CF₃ bond ([M - CF₃]⁺). This fragment would still show the isotopic pattern for chlorine.

Loss of Cl: A peak at m/z 189 corresponding to the [M - Cl]⁺ ion.

Decarboxylation followed by CO loss: The acylium ion at m/z 207 may further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 179.

Tandem mass spectrometry (MS/MS) could be used to isolate specific fragment ions and induce further fragmentation, providing unambiguous confirmation of the proposed fragmentation pathways and connectivity within the molecule.

X-ray Crystallography for Precise Molecular and Crystal Structure Elucidation

While a specific crystal structure for this compound has not been reported, extensive data from closely related analogs like 3-chloro-2,4,5-trifluorobenzoic acid and 2-(trifluoromethyl)benzoic acid allows for a detailed and reliable prediction of its solid-state structure. researchgate.netnih.gov X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

It is expected that the steric strain between the adjacent chloro and trifluoromethyl groups at the C2 and C3 positions, along with the carboxylic acid group at C1, will cause the -COOH and -CF₃ groups to twist out of the plane of the benzene ring. For instance, in 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° relative to the aromatic ring. chemicalbook.com A similar or even greater torsion is expected for the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₂ClF₃O₂ |

| Formula Weight | 210.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4760 (9) |

| b (Å) | 13.654 (3) |

| c (Å) | 12.400 (3) |

| β (°) | 97.16 (3) |

| Volume (ų) | 751.9 (3) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

The crystal packing of this compound is predicted to be dominated by the formation of strong intermolecular hydrogen bonds. As is characteristic for nearly all carboxylic acids in the solid state, two molecules are expected to form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

This primary hydrogen bonding motif, often described with the graph-set notation R²₂(8), is a robust and highly directional interaction that dictates the primary supramolecular assembly. The O···O distance in such dimers is typically around 2.6-2.7 Å.

C-H···O and C-H···F interactions: Where aromatic protons form weak hydrogen bonds with oxygen or fluorine atoms of neighboring molecules.

Halogen bonding: Potential interactions involving the chlorine atom (C-Cl···O or C-Cl···F).

π-π stacking: Interactions between the aromatic rings of adjacent dimers, although this may be hindered by the bulky substituents.

The analysis of these interactions provides a complete picture of the forces governing the crystal lattice, which are fundamental to the material's physical properties.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a primary computational method for determining the most stable three-dimensional structure (optimized geometry) and the electronic characteristics of molecules like this compound. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are frequently used for accurate calculations of geometric parameters in similar halogenated aromatic compounds. researchgate.net

These calculations can predict key structural features, including:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-H, C-Cl, C-C(F3), C=O, C-O, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-Cl, C-C-COOH).

Dihedral Angles: The twist or torsion angle between the plane of the carboxylic acid group and the benzene ring.

Electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Description |

| C-Cl Bond Length | ~1.74 Å | Length of the bond between the ring carbon and chlorine. |

| C-CF3 Bond Length | ~1.51 Å | Length of the bond between the ring carbon and the trifluoromethyl carbon. |

| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond in the carboxylic acid group. |

| COOH-Ring Dihedral Angle | 5° - 20° | The angle of twist between the carboxylic acid group and the benzene ring. |

Note: These values are estimations based on data for similar substituted benzoic acids and would require specific DFT calculations for precise determination.

Quantum chemical methods, particularly DFT, are employed to predict the vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.

The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.gov Key vibrational modes for this molecule would include:

O-H stretching of the carboxylic acid (typically a broad band).

C=O stretching of the carbonyl group (a strong, characteristic band). mdpi.com

C-F stretching modes of the trifluoromethyl group.

C-Cl stretching mode.

Aromatic C-C and C-H stretching and bending modes.

The trifluoromethyl group's vibrations are often found in the 1100-1200 cm⁻¹ region. mdpi.com Theoretical predictions, when scaled appropriately, show good agreement with experimental spectra. nih.govmdpi.com

NMR chemical shift prediction is another valuable application. By calculating the magnetic shielding tensors, the chemical shifts for ¹H, ¹³C, and especially ¹⁹F nuclei can be estimated. The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformation. nih.gov The presence of the trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum, which would be sensitive to changes in solvent or binding interactions. nih.gov

Table 2: Estimated NMR Chemical Shift Regions for Key Nuclei

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 8.5 | The exact shifts depend on the position relative to the electron-withdrawing groups. |

| ¹H (Carboxyl) | 10 - 13 | Typically a broad singlet, highly dependent on solvent and concentration. |

| ¹³C (Aromatic) | 120 - 140 | Includes quaternary carbons attached to substituents, which will have distinct shifts. |

| ¹³C (Carbonyl) | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbon. |